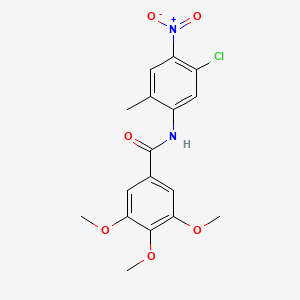

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide

説明

合成方法

合成経路と反応条件

N-(5-クロロ-2-メチル-4-ニトロフェニル)-3,4,5-トリメトキシベンゾアミドの合成は、通常、5-クロロ-2-メチル-4-ニトロアニリンと3,4,5-トリメトキシベンゾイルクロリドの反応を伴います。反応は通常、反応中に生成される塩酸を中和するために、トリエチルアミンまたはピリジンなどの塩基の存在下で行われます。反応条件は、通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で混合物を還流させることを含みます。

工業生産方法

この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術が、高純度の化合物を得るために使用されます。

特性

分子式 |

C17H17ClN2O6 |

|---|---|

分子量 |

380.8 g/mol |

IUPAC名 |

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C17H17ClN2O6/c1-9-5-13(20(22)23)11(18)8-12(9)19-17(21)10-6-14(24-2)16(26-4)15(7-10)25-3/h5-8H,1-4H3,(H,19,21) |

InChIキー |

VBLODYCOJZUJDL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

科学研究の応用

N-(5-クロロ-2-メチル-4-ニトロフェニル)-3,4,5-トリメトキシベンゾアミドは、いくつかの科学研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 抗菌および抗癌特性を含む、潜在的な生物学的活性について調査されています。

医学: 特に新薬の開発における、潜在的な治療的応用について調査されています。

産業: 特殊化学薬品や材料の生産に使用されます。

科学的研究の応用

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

類似の化合物との比較

類似の化合物

- N-(5-クロロ-2-メチル-4-ニトロフェニル)-ベンゼンスルホンアミド

- N-(5-クロロ-2-メチル-4-ニトロフェニル)-2-フラミド

- tert-ブチル N-(5-クロロ-2-メチル-4-ニトロフェニル)カルバメート

独自性

N-(5-クロロ-2-メチル-4-ニトロフェニル)-3,4,5-トリメトキシベンゾアミドは、独特の化学的および生物学的特性を付与するトリメトキシベンゾアミド基の存在により、独自です。この構造的特徴は、それを他の類似の化合物と区別し、その特定の用途と活性に貢献します。

類似化合物との比較

Similar Compounds

- N-(5-chloro-2-methyl-4-nitrophenyl)-benzenesulfonamide

- N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide

- Tert-butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate

Uniqueness

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

生物活性

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its antiproliferative properties.

- Molecular Formula : C13H11ClN2O4S

- Molecular Weight : 326.76 g/mol

- CAS Number : 118233-09-3

Biological Activity Overview

The biological activity of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been evaluated in various studies, particularly for its anticancer properties. The compound has shown significant cytotoxic effects against several cancer cell lines.

Antiproliferative Activity

A study synthesized a series of benzofuran-based derivatives, including compounds similar to N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide. Among these derivatives, one showed notable antiproliferative activity against multiple cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

The derivative exhibited excellent selectivity for tumor cells over normal cells, suggesting a promising therapeutic index for further development .

The mechanisms by which N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide exerts its biological effects include:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization similar to other known agents like Combretastatin A-4 (CA-4), which disrupts microtubule dynamics essential for cell division.

- Cell Cycle Arrest : Studies indicated that the compound induces G2/M phase arrest in cancer cells in a concentration-dependent manner. This effect is crucial as it can prevent cancer cells from proliferating.

- Induction of Apoptosis : Further investigations are needed to elucidate the specific apoptotic pathways activated by this compound.

Case Studies and Research Findings

Several research articles have highlighted the biological activity of compounds related to N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide:

- Anticancer Efficacy : Research demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines while sparing normal cells .

- Selectivity and Safety Profile : The selectivity observed in these studies indicates that the compound could be developed as a targeted anticancer agent with reduced side effects compared to traditional chemotherapeutics.

- Potential for Further Development : Given the promising results regarding its antiproliferative activity and selectivity for tumor cells, N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide presents a valuable lead for drug development aimed at treating various cancers.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。